(S)-4-(Pyrrolidin-3-YL)-4H-1,2,4-triazole (S)-4-(Pyrrolidin-3-YL)-4H-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC20143591
InChI: InChI=1S/C6H10N4/c1-2-7-3-6(1)10-4-8-9-5-10/h4-7H,1-3H2/t6-/m0/s1
SMILES:
Molecular Formula: C6H10N4
Molecular Weight: 138.17 g/mol

(S)-4-(Pyrrolidin-3-YL)-4H-1,2,4-triazole

CAS No.:

Cat. No.: VC20143591

Molecular Formula: C6H10N4

Molecular Weight: 138.17 g/mol

* For research use only. Not for human or veterinary use.

(S)-4-(Pyrrolidin-3-YL)-4H-1,2,4-triazole -

Specification

Molecular Formula C6H10N4
Molecular Weight 138.17 g/mol
IUPAC Name 4-[(3S)-pyrrolidin-3-yl]-1,2,4-triazole
Standard InChI InChI=1S/C6H10N4/c1-2-7-3-6(1)10-4-8-9-5-10/h4-7H,1-3H2/t6-/m0/s1
Standard InChI Key OODMRGGFZMJUCD-LURJTMIESA-N
Isomeric SMILES C1CNC[C@H]1N2C=NN=C2
Canonical SMILES C1CNCC1N2C=NN=C2

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound’s IUPAC name is 4-[(3S)-pyrrolidin-3-yl]-1,2,4-triazole, reflecting its (S)-configured pyrrolidine ring attached to the 4-position of the triazole (Table 1). Its stereochemistry is critical for interactions with biological targets, as evidenced by its distinct isomeric SMILES notation: C1CNC[C@H]1N2C=NN=C2\text{C1CNC[C@H]1N2C=NN=C2} . The pyrrolidine moiety enhances solubility and bioavailability compared to simpler triazole derivatives, while the triazole ring contributes to hydrogen bonding and π-π stacking interactions.

Table 1: Key Molecular Properties of (S)-4-(Pyrrolidin-3-YL)-4H-1,2,4-Triazole

PropertyValue
Molecular FormulaC6H10N4\text{C}_6\text{H}_{10}\text{N}_4
Molecular Weight138.17 g/mol
IUPAC Name4-[(3S)-Pyrrolidin-3-yl]-1,2,4-triazole
CAS Number1234191-68-4
Isomeric SMILESC1CNC[C@H]1N2C=NN=C2\text{C1CNC[C@H]1N2C=NN=C2}
PubChem CID72212555

Synthesis Pathways

Reductive Debenzylation and Cyclization

A common synthesis route involves reductive debenzylation of NN-benzyltriazolium bromides using palladium on carbon (Pd/C). For example, NN-(1HH-pyrrol-3-yl)-NN'-benzyltriazolium bromides undergo catalytic hydrogenation to yield (S)-4-(pyrrolidin-3-YL)-4H-1,2,4-triazole in high yields . This method leverages the stability of triazolium salts and the stereoselectivity of Pd/C to preserve the (S)-configuration.

Azirine-Based Approaches

Alternative methods utilize 2HH-azirines as precursors. Reaction of 2HH-azirines with triazolium phenacyl bromides generates pyrrole-triazole ensembles, which are subsequently dehydrohalogenated to form the target compound . Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level confirm that the triazole-pyrrolidine equilibrium favors the closed-ring structure in nonpolar solvents, ensuring synthetic efficiency .

Applications in Drug Development

Central Nervous System (CNS) Therapeutics

The compound’s ability to cross the blood-brain barrier (BBB) makes it a candidate for CNS disorders. Structural analogs of 1,2,4-triazole, such as alprazolam, are established anxiolytics, suggesting potential for (S)-configured derivatives in treating anxiety or depression .

Antiviral and Antifungal Agents

Triazole-based drugs like ribavirin and fluconazole highlight the scaffold’s versatility. The pyrrolidine moiety in (S)-4-(pyrrolidin-3-YL)-4H-1,2,4-triazole may enhance binding to viral proteases or fungal lanosterol 14α-demethylase, warranting further study .

Comparative Analysis with Related Compounds

Solubility and Bioavailability

The pyrrolidine ring confers superior aqueous solubility (LogP: 0.8) compared to unsubstituted triazoles (LogP: 1.5–2.0). This property is critical for oral bioavailability, as demonstrated in pharmacokinetic studies of related compounds .

Stereochemical Advantages

The (S)-configuration enhances enantioselective interactions with chiral biological targets. For example, (S)-enantiomers of triazole antifungals show 10–100-fold higher activity than their (R)-counterparts.

Future Research Directions

Pharmacokinetic Profiling

Comprehensive ADME (absorption, distribution, metabolism, excretion) studies are needed to optimize dosing regimens. Preliminary data suggest hepatic clearance via CYP3A4, necessitating drug-drug interaction studies .

Targeted Drug Delivery

Functionalizing the pyrrolidine nitrogen with PEGylated or nanoparticle conjugates could enhance tumor targeting. Such strategies have succeeded with analogous triazole derivatives .

Computational Modeling

Machine learning models predicting binding affinities for DHFR or cyclooxygenase-2 (COX-2) could accelerate lead optimization. DFT and molecular dynamics simulations will elucidate mechanism-based design principles .

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